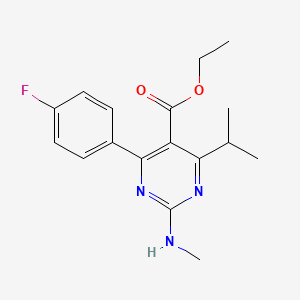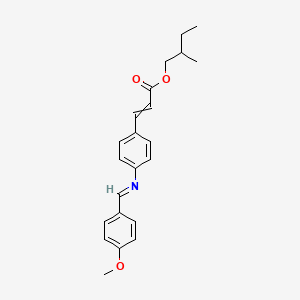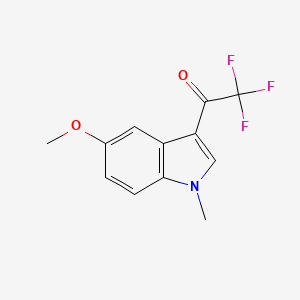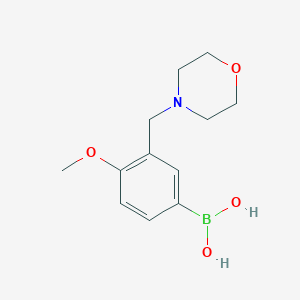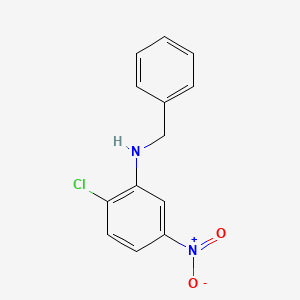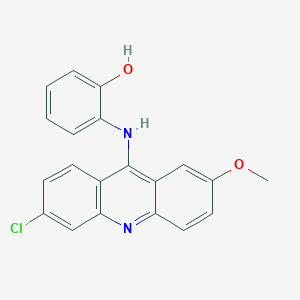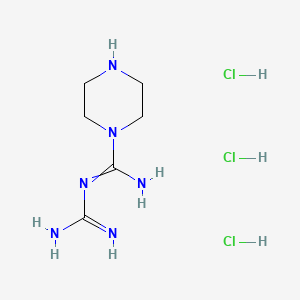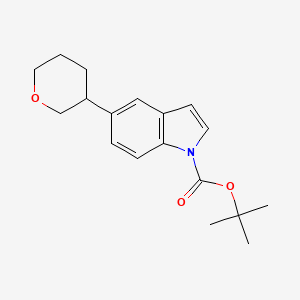
tert-butyl 5-(oxan-3-yl)-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst.
Esterification: The final step involves the esterification of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the ester group or the indole core to yield reduced products.
Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen or the tetrahydropyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ester or indole derivatives.
Substitution: Substituted indole or tetrahydropyran derivatives.
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound can be investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Drug Development: It can be used as a lead compound in drug discovery programs.
Industry:
Material Science:
作用機序
The mechanism of action of tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate depends on its specific application. In pharmacological studies, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole core can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological targets, leading to modulation of their activity.
類似化合物との比較
- tert-Butyl 5-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)-1H-indole-1-carboxylate
- tert-Butyl 5-(2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-yl)-1H-indole-1-carboxylate
Comparison:
- Structural Differences: The similar compounds listed above have different heterocyclic rings (pyrroloquinoline and pyrrolopyridine) compared to the tetrahydropyran ring in tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate.
- Biological Activity: The presence of different heterocyclic rings can lead to variations in biological activity and specificity towards molecular targets.
- Synthetic Routes: The synthetic routes for these compounds may differ due to the need to introduce different heterocyclic rings.
Conclusion
tert-Butyl 5-(tetrahydro-2H-pyran-3-yl)-1H-indole-1-carboxylate is a versatile compound with potential applications in various fields such as chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in synthetic chemistry
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
tert-butyl 5-(oxan-3-yl)indole-1-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-9-8-14-11-13(6-7-16(14)19)15-5-4-10-21-12-15/h6-9,11,15H,4-5,10,12H2,1-3H3 |
InChIキー |
IZHDWTBJWUGJCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3CCCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
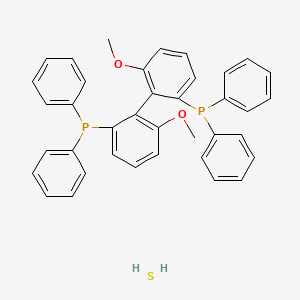
![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)

